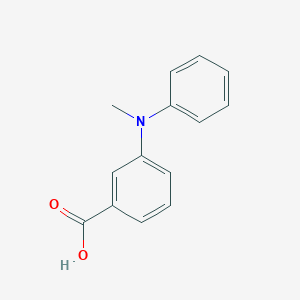
ethyl hydrogen benzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl hydrogen benzylphosphonate is an organophosphorus compound that features a phosphonic acid group bonded to a benzyl group and an ethyl ester. This compound is part of a broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ethyl hydrogen benzylphosphonate can be synthesized through several methods. One common approach involves the esterification of phosphonic acids with alcohols. For instance, the esterification of benzylphosphonic acid with ethanol in the presence of a catalyst such as triethylamine can yield the desired ester . Another method involves the use of microwave-assisted synthesis, which can accelerate the reaction and improve yields .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure consistent product quality and high efficiency. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
ethyl hydrogen benzylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Benzylphosphonic acid.
Substitution: Various substituted phosphonic acid esters.
Aplicaciones Científicas De Investigación
ethyl hydrogen benzylphosphonate has numerous applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, benzyl-, monoethyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, benzyl-, diethyl ester
- Phosphonic acid, methyl-, monoethyl ester
- Phosphonic acid, phenyl-, monoethyl ester
Uniqueness
ethyl hydrogen benzylphosphonate is unique due to its specific combination of a benzyl group and an ethyl ester. This structure imparts distinct chemical properties and reactivity compared to other phosphonic acid esters. For example, the benzyl group can enhance the compound’s lipophilicity, making it more suitable for certain biological applications .
Propiedades
Número CAS |
18933-98-7 |
|---|---|
Fórmula molecular |
C9H13O3P |
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
benzyl(ethoxy)phosphinic acid |
InChI |
InChI=1S/C9H13O3P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11) |
Clave InChI |
WSOJYRTVHMMFST-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-(Dimethylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8738296.png)
![5H-Indeno[1,2-c]isoquinoline-5,11(6H)-dione](/img/structure/B8738304.png)
![5-[(4-fluorophenyl)methyl]-3-nitro-2(1H)-pyridinone](/img/structure/B8738306.png)
![Ethyl[(quinolin-2-yl)methyl]amine](/img/structure/B8738313.png)

